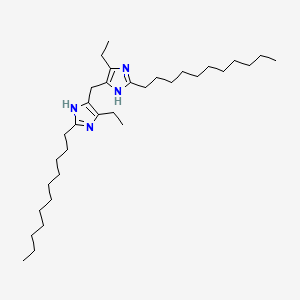
5,5'-Methylenebis(4-ethyl-2-undecyl-1H-imidazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features two imidazole rings connected by a methylene bridge, with ethyl and undecyl substituents enhancing its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to be effective for similar imidazole derivatives . This method utilizes fatty acids from vegetable oil sources, such as coconut and sunflower oil, under controlled conditions to yield the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, ammonium acetate for condensation reactions, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce a variety of substituted imidazoles.
Aplicaciones Científicas De Investigación
5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic effects against various cancer cell lines.
Industry: Utilized in the development of functional materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound’s antimicrobial and cytotoxic effects are attributed to its ability to disrupt cellular processes and inhibit enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Undecylimidazole: Shares the undecyl substituent but lacks the methylene bridge and ethyl groups.
Uniqueness
5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) is unique due to its dual imidazole rings connected by a methylene bridge, which enhances its stability and reactivity. The presence of ethyl and undecyl groups further distinguishes it from other imidazole derivatives, providing unique chemical and biological properties.
Propiedades
Número CAS |
142715-08-0 |
|---|---|
Fórmula molecular |
C33H60N4 |
Peso molecular |
512.9 g/mol |
Nombre IUPAC |
4-ethyl-5-[(4-ethyl-2-undecyl-1H-imidazol-5-yl)methyl]-2-undecyl-1H-imidazole |
InChI |
InChI=1S/C33H60N4/c1-5-9-11-13-15-17-19-21-23-25-32-34-28(7-3)30(36-32)27-31-29(8-4)35-33(37-31)26-24-22-20-18-16-14-12-10-6-2/h5-27H2,1-4H3,(H,34,36)(H,35,37) |
Clave InChI |
HFIGMRMJLIHODT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=NC(=C(N1)CC2=C(N=C(N2)CCCCCCCCCCC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


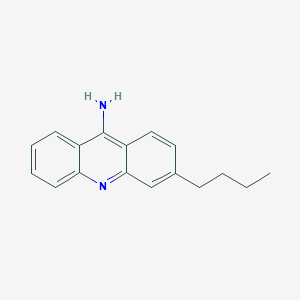
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

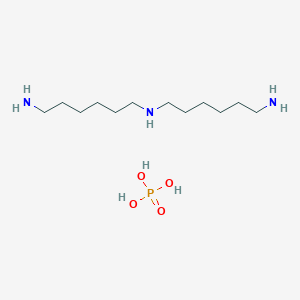
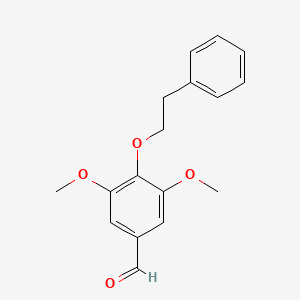
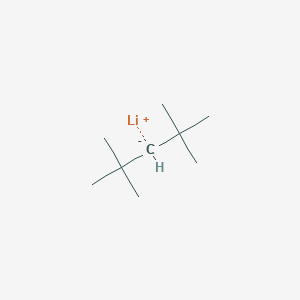
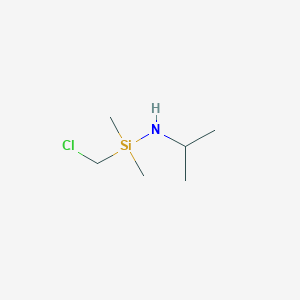


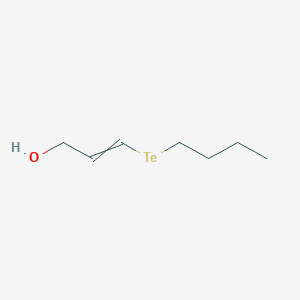
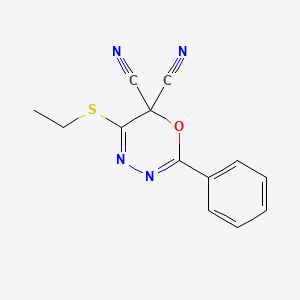
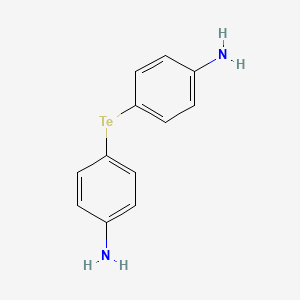
![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)

